3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS2/c1-2-18-14(19)13-12(7-8-20-13)17-15(18)21-9-10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBPSTXPSBAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326999 | |
| Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887225-38-9 | |
| Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the ethyl and fluorophenyl groups. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.
Introduction of the Ethyl Group: Alkylation reactions using ethyl halides or ethylating agents are employed to introduce the ethyl group at the desired position.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl moiety is introduced using reagents like 4-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Antineoplastic Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit antitumor properties. The structural features of 3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suggest potential efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study examining the cytotoxic effects of thieno[3,2-d]pyrimidines, derivatives similar to this compound were shown to inhibit proliferation in human cancer cell lines, suggesting a pathway for further development as an anticancer agent .
Phosphodiesterase Inhibition
The compound may act as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4. Inhibiting PDE4 has been linked to anti-inflammatory effects and is a target for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Research Findings:
A study focusing on PDE4 inhibitors highlighted the efficacy of similar thienopyrimidine derivatives in reducing inflammation in animal models of asthma. These compounds demonstrated significant reductions in airway hyperreactivity and eosinophil infiltration .
Enzyme Modulation
The unique structure of this compound allows it to interact with various enzymes involved in signal transduction pathways. This modulation can lead to altered cellular responses that are beneficial in treating diseases characterized by dysregulated signaling.
Example:
In studies where thieno[3,2-d]pyrimidine derivatives were tested for their ability to modulate enzyme activity, significant effects on protein kinase pathways were observed, indicating potential for therapeutic intervention in metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of thieno[3,2-d]pyrimidines is crucial for optimizing their pharmacological properties. Variations in substituents on the pyrimidine ring influence binding affinity and selectivity towards target enzymes.
| Substituent | Effect on Activity |
|---|---|
| Fluorine (F) | Increases lipophilicity and potency |
| Ethyl (C2H5) | Enhances metabolic stability |
| Methylsulfanyl (S) | Improves selectivity for PDEs |
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity to certain biological targets, while the thienopyrimidine core may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Substituent Variations in Thieno[3,2-d]pyrimidin-4-ones
The following analogs highlight the impact of substituent modifications on physicochemical and pharmacological properties:
Notes:
- Thioether stability: The (4-fluorophenyl)methylsulfanyl group may oxidize to sulfoxides/sulfones under oxidative conditions, whereas morpholino-containing analogs (e.g., ) exhibit greater stability .
Core Heterocycle Modifications: Thieno vs. Pyrrolo/Pyrido Pyrimidinones
Structural implications :
- Thieno vs. pyrrolo cores: The sulfur atoms in the thieno core may engage in sulfur-π or hydrophobic interactions, whereas pyrrolo analogs (nitrogen-rich) could participate in hydrogen bonding .
- Biological targets: Pyrrolo derivatives () are reported as myeloperoxidase (MPO) inhibitors for cardiovascular diseases, suggesting the target compound’s thieno core might favor different target affinities .
Biological Activity
3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone, with the molecular formula and a molecular weight of 314.38 g/mol. The structure includes a thieno-pyrimidine core, which is critical for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno-pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Case Study : A study on a related thieno-pyrimidine derivative demonstrated an IC50 value of 12 μM against breast cancer cells, suggesting a strong potential for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain kinases involved in cancer progression.
- Mechanism : The compound's structural features allow it to interact with ATP-binding sites on kinases, which could lead to the inhibition of tumor growth pathways .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (μg/mL) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 12 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 20 |
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of the compound. Initial findings suggest favorable absorption characteristics and low toxicity in animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one?
- Methodology : Begin with a thienopyrimidinone scaffold and introduce substituents via nucleophilic substitution or coupling reactions. For example:
- Use 4,6-dichloro-2-(methylsulfanyl)pyrimidine as a starting material to attach the (4-fluorophenyl)methylsulfanyl group via thiol-ether formation .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. Validate intermediates using HPLC and mass spectrometry.
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement. For example:
- Grow high-quality crystals using slow evaporation in a solvent mixture (e.g., DCM/hexane).
- Refine the structure using SHELXL to resolve bond-length discrepancies or torsional angles, particularly around the dihydrothieno ring and fluorophenyl group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Combine NMR (¹H/¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS):
- Use ¹H NMR to confirm the ethyl group’s integration (δ ~1.2–1.4 ppm) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm) .
- Assign sulfur-containing moieties via IR (C-S stretch ~600–700 cm⁻¹) and validate molecular weight via HRMS.
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and guide experimental design?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and QSAR studies:
- Dock the compound into target proteins (e.g., kinase enzymes) to predict binding affinity.
- Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate results with computational data .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodology : Conduct parallel in vitro and ex vivo assays to assess consistency:
- Test antimicrobial activity using broth microdilution (MIC) and time-kill kinetics.
- Compare results with mammalian cell cytotoxicity assays (e.g., MTT) to evaluate selectivity .
Q. How can environmental stability studies inform safe handling and disposal protocols?
- Methodology : Use OECD guidelines for environmental fate analysis:
- Assess hydrolysis half-life at varying pH levels (pH 5–9) and photodegradation under UV light.
- Quantify degradation products via LC-MS and evaluate ecotoxicity using Daphnia magna or algal growth inhibition tests .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
